molecular formula C10H15N5 B12991995 1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine

1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine

Cat. No.: B12991995
M. Wt: 205.26 g/mol
InChI Key: HWCLCODOKQIWHE-UHFFFAOYSA-N
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Description

1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine is a chemical compound with a unique structure that includes two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-5-methyl-1H-pyrazole-4-methanol
  • 1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-4-(3-methylbenzoyl)piperazine
  • 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-2-(3-phenylpropyl)morpholine

Uniqueness

1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H15N5/c1-3-15-8(2)9(4-13-15)6-14-7-10(11)5-12-14/h4-5,7H,3,6,11H2,1-2H3

InChI Key

HWCLCODOKQIWHE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CN2C=C(C=N2)N)C

Origin of Product

United States

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